

Flufenoxadiazam Formulation Development for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flufenoxadiazam*

Cat. No.: *B15563892*

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Introduction

Flufenoxadiazam is a novel fungicide developed by BASF, anticipated to be marketed under the trade name Adapzo Active.[1] It represents a significant advancement in crop protection as the first fungicide to act via histone deacetylase (HDAC) inhibition.[1][2] This unique mode of action provides a new tool for managing fungal diseases and mitigating the development of resistance to existing fungicides.[1][2] **Flufenoxadiazam** has demonstrated high efficacy against critical plant pathogens such as Asian soybean rust (*Phakopsora pachyrhizi*) and wheat rust (*Puccinia triticina*).[3]

These application notes provide a comprehensive guide for the development of agricultural formulations of **Flufenoxadiazam**, covering its physicochemical properties, proposed formulations, detailed experimental protocols, and quality control parameters.

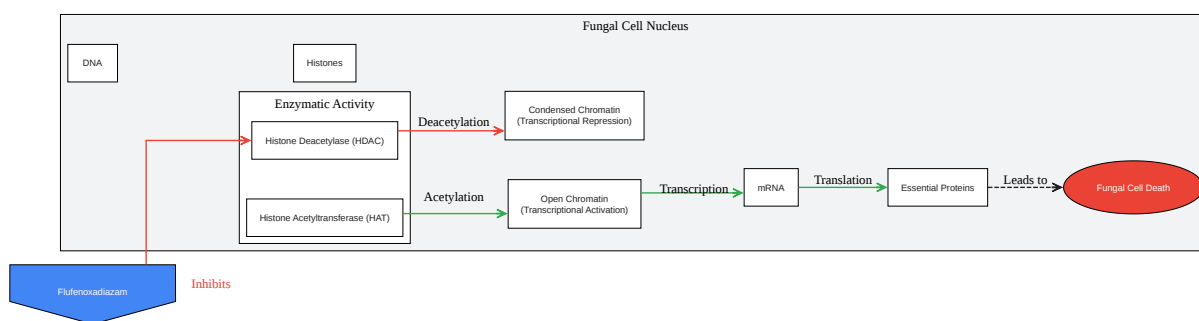
Physicochemical Properties of Flufenoxadiazam

A thorough understanding of the active ingredient's properties is the foundation of successful formulation development.[4] Key physicochemical data for **Flufenoxadiazam** are summarized below.

Property	Value	Reference
IUPAC Name	N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide	[5]
CAS Number	1839120-27-2	[6]
Molecular Formula	C ₁₆ H ₉ F ₄ N ₃ O ₂	[6][7]
Molecular Weight	351.26 g/mol	[7][8]
Appearance	Solid (assumed)	Inferred from formulation types
Water Solubility	Low (assumed)	Inferred from chemical structure
Stability	Stable under standard shipping conditions. For long-term storage, keep at -20°C.	[8]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Flufenoxadiazam's fungicidal activity stems from its ability to inhibit histone deacetylases (HDACs). In fungi, HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, **Flufenoxadiazam** disrupts this process, leading to hyperacetylation of histones and aberrant gene expression, which ultimately results in fungal cell death. This mechanism is distinct from many existing fungicides, making it a valuable tool for resistance management.[2][9][10]

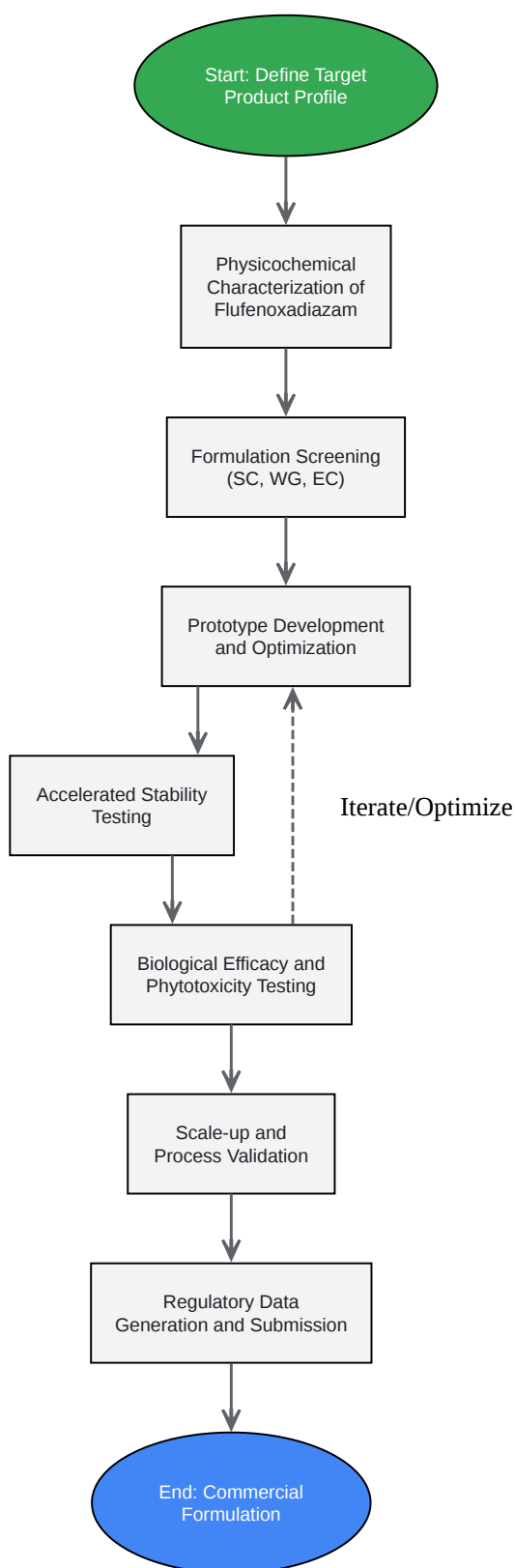


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Mechanism of action of **Flufenoxadiazam** as an HDAC inhibitor.

Formulation Development Workflow

The development of a stable and efficacious agrochemical formulation is a multi-step process. The following diagram outlines a general workflow for developing **Flufenoxadiazam** formulations.



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General workflow for agrochemical formulation development.

Experimental Protocols

Based on the assumed low water solubility of **Flufenoxadiazam**, Suspension Concentrate (SC) and Water-Dispersible Granule (WG) formulations are proposed as primary development pathways. An Emulsifiable Concentrate (EC) protocol is also provided, contingent on identifying a suitable solvent system.

Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of a solid active ingredient in a liquid, typically water.^[4]
^[11]

Objective: To prepare a stable, flowable suspension of **Flufenoxadiazam** with good suspensibility upon dilution.

Materials:

Component	Function	Example	Typical Concentration (% w/w)
Flufenoxadiazam (technical grade, >95%)	Active Ingredient	-	30 - 50
Wetting Agent	Reduces surface tension of AI	Anionic surfactant (e.g., Naphthalene sulfonate condensate)	1 - 3
Dispersing Agent	Prevents particle agglomeration	Polymeric surfactant	2 - 5
Antifreeze Agent	Prevents freezing at low temperatures	Propylene Glycol	5 - 10
Thickener	Provides long-term stability	Xanthan Gum	0.1 - 0.5
Biocide	Prevents microbial growth	Proxel GXL	0.1 - 0.2
Deionized Water	Carrier	-	to 100

Protocol:

- **Preparation of the Aqueous Phase:** In a suitable vessel, dissolve the antifreeze agent and biocide in the required amount of deionized water.
- **Thickener Dispersion:** Slowly add the xanthan gum to the aqueous phase under high shear mixing to ensure complete hydration and avoid lump formation.
- **Mill Base Preparation:** To the thickened aqueous phase, add the wetting and dispersing agents and mix until fully dissolved. Then, slowly add the technical **Flufenoxadiazam** powder while mixing to form a slurry.
- **Wet Milling:** Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically $D_{90} < 10\ \mu\text{m}$).

- Final Formulation: After milling, transfer the suspension to a mixing vessel and gently agitate to ensure homogeneity.

Water-Dispersible Granule (WG) Formulation

WG formulations are solid, non-dusty granules that disintegrate and disperse in water to form a sprayable suspension.^[12]

Objective: To produce dust-free granules of **Flufenoxadiazam** that readily disperse in water to form a stable suspension.

Materials:

Component	Function	Example	Typical Concentration (% w/w)
Flufenoxadiazam (technical grade, >95%)	Active Ingredient	-	70 - 90
Wetting Agent	Facilitates granule disintegration	Sodium Lauryl Sulfate	1 - 3
Dispersing Agent	Ensures particle dispersion	Lignosulfonate	5 - 10
Binder	Provides granule integrity	Polyvinylpyrrolidone (PVP)	1 - 5
Filler/Carrier	Inert diluent	Kaolin or Silica	to 100

Protocol:

- Dry Blending: In a suitable blender, combine the technical **Flufenoxadiazam**, wetting agent, dispersing agent, and filler. Mix until a homogenous powder is obtained.
- Granulation: Transfer the powder blend to a fluid bed granulator. Spray a solution of the binder (e.g., PVP in water) onto the fluidized powder to form granules.

- **Drying:** Dry the granules in the fluid bed granulator or a drying oven at a controlled temperature (e.g., 60-70°C) until the moisture content is below 2%.
- **Sieving:** Sieve the dried granules to obtain the desired particle size fraction (e.g., 250-1000 µm).

Emulsifiable Concentrate (EC) Formulation

EC formulations consist of the active ingredient dissolved in a water-immiscible solvent with emulsifiers.^[13] This formulation is only viable if a suitable solvent for **Flufenoxadiazam** is identified.

Objective: To create a stable, homogenous liquid formulation that forms a spontaneous and stable emulsion upon dilution with water.

Materials:

Component	Function	Example	Typical Concentration (% w/v)
Flufenoxadiazam (technical grade, >95%)	Active Ingredient	-	10 - 25
Solvent	Dissolves the active ingredient	Aromatic hydrocarbon (e.g., Solvesso™ 150) or a green solvent alternative	60 - 80
Emulsifier Blend	Stabilizes the emulsion	Anionic (e.g., Calcium dodecylbenzenesulfonate) and non-ionic (e.g., Alcohol ethoxylate) surfactants	5 - 15
Stabilizer (optional)	Prevents degradation	Epoxidized soybean oil	1 - 2

Protocol:

- **Dissolution of Active Ingredient:** In a mixing vessel, add the solvent and begin agitation. Slowly add the technical **Flufenoxadiazam** and mix until completely dissolved. Gentle heating may be required.
- **Addition of Emulsifiers:** Add the pre-blended emulsifiers to the solution and mix until a homogenous formulation is achieved.
- **Addition of Stabilizer:** If required, add the stabilizer and mix thoroughly.
- **Filtration:** Filter the final concentrate to remove any undissolved particles.

Quality Control

Rigorous quality control is essential to ensure the performance and safety of the final product. [14][15] The following table outlines key quality control tests for the proposed **Flufenoxadiazam** formulations.

Parameter	SC Formulation	WG Formulation	EC Formulation	Test Method (e.g., CIPAC)
Appearance	Homogenous, viscous liquid	Free-flowing, uniform granules	Clear, homogenous liquid	Visual Inspection
Active Ingredient Content	As per specification	As per specification	As per specification	HPLC
pH	6.0 - 8.0	6.0 - 8.0 (of a 1% dispersion)	Not applicable	CIPAC MT 75.3
Particle Size Distribution	D90 < 10 µm	Not applicable	Not applicable	Laser Diffraction
Suspensibility	≥ 80%	≥ 80%	Not applicable	CIPAC MT 184
Wetting Time	Not applicable	< 60 seconds	Not applicable	CIPAC MT 53.3
Persistent Foam	≤ 60 mL after 1 min	≤ 60 mL after 1 min	≤ 10 mL after 1 min	CIPAC MT 47.2
Emulsion Stability	Not applicable	Not applicable	Stable with no separation	CIPAC MT 36
Low-Temperature Stability	No crystallization or phase separation	Not applicable	No crystallization	CIPAC MT 39.3

Conclusion

The development of **Flufenoxadiazam** formulations for agricultural use requires a systematic approach, beginning with a thorough characterization of the active ingredient and progressing through formulation screening, optimization, and rigorous quality control. The proposed SC and WG formulations offer viable pathways for developing stable and effective products based on the likely physicochemical properties of **Flufenoxadiazam**. The novel mode of action of this fungicide underscores its importance in modern agriculture, and robust formulation development is key to realizing its full potential in the field.

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- To cite this document: BenchChem. [Flufenoxadiazam Formulation Development for Agricultural Use: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563892#flufenoxadiazam-formulation-development-for-agricultural-use]

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